molecular formula C15H14N2O3 B13888664 2-(6-(Phenylcarbamoyl)pyridin-3-yl)propanoic acid

2-(6-(Phenylcarbamoyl)pyridin-3-yl)propanoic acid

Cat. No.: B13888664
M. Wt: 270.28 g/mol
InChI Key: WJVNFWMOWMTBMI-UHFFFAOYSA-N
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Description

2-(6-(Phenylcarbamoyl)pyridin-3-yl)propanoic acid is a chemical compound with the molecular formula C15H14N2O3 It is a derivative of pyridine and propanoic acid, featuring a phenylcarbamoyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(Phenylcarbamoyl)pyridin-3-yl)propanoic acid typically involves the reaction of 6-aminonicotinic acid with phenyl isocyanate to form the phenylcarbamoyl derivative. This intermediate is then subjected to further reactions to introduce the propanoic acid moiety. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-(Phenylcarbamoyl)pyridin-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylcarbamoyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(6-(Phenylcarbamoyl)pyridin-3-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer or neurological disorders.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(6-(Phenylcarbamoyl)pyridin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylcarbamoyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, further enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Pyridyl)propionic acid: A similar compound with a pyridine ring and propanoic acid moiety but lacking the phenylcarbamoyl group.

    2-(5-Phenyl-1H-indol-3-yl)acetic acid: Another compound with a phenyl group and a carboxylic acid moiety but with an indole ring instead of pyridine.

Uniqueness

2-(6-(Phenylcarbamoyl)pyridin-3-yl)propanoic acid is unique due to the presence of the phenylcarbamoyl group, which imparts distinct chemical properties and biological activities. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

2-[6-(phenylcarbamoyl)pyridin-3-yl]propanoic acid

InChI

InChI=1S/C15H14N2O3/c1-10(15(19)20)11-7-8-13(16-9-11)14(18)17-12-5-3-2-4-6-12/h2-10H,1H3,(H,17,18)(H,19,20)

InChI Key

WJVNFWMOWMTBMI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C(C=C1)C(=O)NC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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